molecular formula C9H6BrFO2 B6278664 (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid CAS No. 744240-66-2

(2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B6278664
CAS No.: 744240-66-2
M. Wt: 245
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Description

(2E)-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.

    Formation of Propenoic Acid Moiety: The brominated and fluorinated phenyl compound is then subjected to a reaction with an appropriate reagent to form the propenoic acid moiety.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by the formation of the propenoic acid moiety under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium iodide in acetone for halogen exchange.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Compounds with different functional groups replacing the bromine and fluorine atoms.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of desired products.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe to study biological processes and interactions.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may find applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The propenoic acid moiety may participate in reactions with enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • (2E)-3-(5-Bromo-2-chlorophenyl)prop-2-enoic acid
  • (2E)-3-(5-Bromo-2-iodophenyl)prop-2-enoic acid
  • (2E)-3-(5-Bromo-2-methylphenyl)prop-2-enoic acid

Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring distinguishes (2E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid from its analogs. This unique combination of halogens can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

744240-66-2

Molecular Formula

C9H6BrFO2

Molecular Weight

245

Purity

98

Origin of Product

United States

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